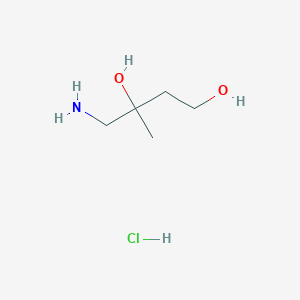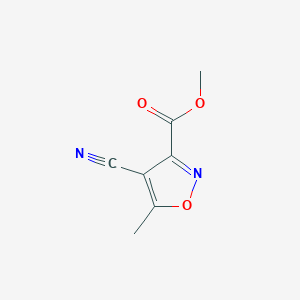
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Methyl [3-(cyanomethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate” has a similar structure . It’s provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of related compounds such as “Methyl [3-(cyanomethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate” and “(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl (4-oxo-3,4-dihydro-1-phthalazinyl)acetate” can be found in the references .Physical And Chemical Properties Analysis
The compound “5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid” has a density of 1.42 and a pKa of 3.19±0.10 (Predicted) .Scientific Research Applications
Synthesis and Chemical Properties
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives serve as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines, quinazolones, benzodiazepines, and others. Their synthesis involves methods such as cyclization of anthranilic acids and oxidation of indoles, highlighting their importance in heterocyclic chemistry (Bogdanov & Mironov, 2016). Additionally, the compound has been identified as a ligand with binding selectivity for certain γ-aminobutyric acid-A receptor subtypes, showcasing its potential in medicinal chemistry (Carling et al., 2004).
Advanced Materials
Research into 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one derivatives extends into the development of novel materials. For instance, the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups has been explored, leading to crosslinked polyimide materials with potential applications in high-performance polymers (Zhang, Liu, & Ishida, 2014).
Pharmacological Activities
These compounds have shown a broad spectrum of pharmacological activities. For example, certain derivatives have demonstrated significant analgesic and anti-inflammatory properties, and their metal complexes have been synthesized and characterized, highlighting the diverse biological activities of these molecules (Sherif, Gouda, & El-asmy, 2015).
Agronomic Utility and Bioactivity
The bioactivity and ecological roles of benzoxazinones, including derivatives of 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one, have been a focus of research due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are considered leads for natural herbicide models and play a significant role in the chemical defense mechanisms of plants (Macias et al., 2009).
Diverse Applications and Synthesis Techniques
The synthesis and applications of benzoxazine monomers containing allyl groups have been explored for the development of high-performance thermosets. These materials exhibit excellent thermomechanical properties and thermal stability, indicating the potential of these derivatives in advanced material sciences (Agag & Takeichi, 2003).
Safety and Hazards
properties
IUPAC Name |
6-(4-oxo-3H-phthalazin-1-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-14-8-22-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(21)19-18-15/h1-7H,8H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSGHGHBHNFUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)




![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)





